2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Catalog No.
S642627
CAS No.
61881-19-4
M.F
C8H5ClF3N
M. Wt
207.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

CAS Number

61881-19-4

Product Name

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

IUPAC Name

2,2,2-trifluoro-N-phenylethanimidoyl chloride

Molecular Formula

C8H5ClF3N

Molecular Weight

207.58 g/mol

InChI

InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H

InChI Key

UKKALSJSKAHGTL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl

Synonyms

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride;2,2,2-Trifluoro-N-phenylethanimidoyl chloride;N-Phenyltrifluoroacetimidoyl chloride;2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Canonical SMILES

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl

Glycosyl Donor Precursor

TFA-ACl serves as a key precursor for the synthesis of N-phenyltrifluoroacetimidates (TFAs), which act as efficient glycosyl donors in saccharide coupling reactions. These reactions are crucial for building complex carbohydrates, essential components of biological systems like glycoproteins and DNA. Studies have demonstrated the ability of TFA-derived glycosyl donors to selectively couple with specific hydroxyl groups on sugar acceptors, leading to the formation of precisely defined carbohydrate structures. []

Synthesis of Functionalized Carbohydrates

The utilization of TFA-derived glycosyl donors allows for the introduction of diverse functional groups onto carbohydrates. This capability is valuable for creating carbohydrate analogs with tailored properties for various research applications. For instance, researchers have employed TFA-based glycosylations to synthesize carbohydrates bearing fluorescent tags, enabling the visualization of these molecules within cells. []

Exploration of Glycosidase Activity

TFA-derived glycosyl donors find application in probing the activity of glycosidases, enzymes that cleave glycosidic bonds in carbohydrates. By employing these donors as substrates in enzyme assays, researchers can gain insights into the substrate specificity and catalytic mechanisms of glycosidases. This knowledge is crucial for understanding various biological processes involving carbohydrates and developing novel therapeutic strategies. []

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is a chemical compound with the molecular formula C₈H₅ClF₃N and a molecular weight of 207.58 g/mol. It is characterized by its clear, colorless liquid form, which can also appear light orange to yellow under certain conditions. The compound has a boiling point of approximately 53 °C at 10 mmHg and a density of 1.28 g/cm³ . It is soluble in chloroform and methanol to a slight extent and should be stored under inert gas conditions in a cool environment (0-10 °C) due to its moisture sensitivity and flammability .

2,2,2-Trifluoro-N-phenylacetimidoyl chloride is likely to exhibit the following hazards common to organic chlorides and imidoyl derivatives:

  • Corrosivity: It may be corrosive to skin and eyes due to its potential to react with water and release hydrochloric acid (HCl).
  • Toxicity: Specific data on the compound's toxicity is not readily available. However, due to the presence of fluorine atoms and the imidoyl group, it is advisable to handle it with caution and appropriate personal protective equipment (PPE).
  • Reactivity: The compound may react with water and alcohols, releasing HCl gas.
Typical of acyl chlorides and imidoyl chlorides. These reactions may include:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-trifluoro-N-phenylacetimidamide and hydrochloric acid.
  • Condensation reactions: It can react with various carbon nucleophiles to yield substituted products.

The biological activity of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride has been studied in various contexts. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . Its structure suggests potential applications in medicinal chemistry due to its unique trifluoromethyl group, which is known for enhancing metabolic stability and bioactivity.

The synthesis of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride typically involves the following steps:

  • Starting Material: The synthesis often begins with 2,2,2-trifluoro-N-phenylacetamide.
  • Reagent Addition: Thionyl chloride or oxalyl chloride is commonly used to convert the amide into the corresponding acyl chloride.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to prevent moisture interference.

This method allows for the efficient production of the compound while minimizing side reactions .

The applications of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride span several fields:

  • Medicinal Chemistry: Due to its ability to modify biological pathways through enzyme inhibition.
  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Research: Utilized in proteomics research for studying protein interactions and modifications .

Interaction studies involving 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride have highlighted its role as a substrate for certain enzymes and its potential effects on metabolic pathways. Its inhibition of CYP1A2 suggests that it could alter the pharmacokinetics of co-administered drugs metabolized by this enzyme . Additionally, studies on its solubility and permeability indicate that it may have favorable characteristics for drug development.

Several compounds share structural similarities with 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-PhenylacetamideC₈H₉NLacks trifluoromethyl group; more polar
1-(Trifluoromethyl)-1H-pyrazoleC₄H₃F₃N₂Different functional group; used in agrochemicals
TrifluoromethylbenzeneC₇H₄F₃Aromatic compound; primarily used as a solvent

The presence of the trifluoromethyl group in 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride enhances its lipophilicity and metabolic stability compared to others like N-Phenylacetamide. This feature makes it particularly valuable in pharmaceutical applications where metabolic resistance is desirable.

Imidoyl chlorides emerged as critical intermediates in organic synthesis during the early 20th century, with foundational work by Bischler and Napieralski highlighting their utility in cyclization reactions. The general structure RC(NR')Cl enables diverse reactivity, particularly in electrophilic aromatic substitution and nucleophilic acyl substitutions. Early synthetic routes relied on halogenating agents like phosgene or thionyl chloride to convert amides into imidoyl chlorides, as demonstrated in classic preparations of 2-chloropyridine derivatives. The discovery of Vilsmeier–Haack reactions further expanded their role in forming chloroiminium intermediates for aromatic formylation.

The trifluoroacetimidoyl chloride subclass, including 2,2,2-trifluoro-N-phenylacetimidoyl chloride (C₈H₅ClF₃N), gained prominence in the 1980s as organofluorine chemistry advanced. Its synthesis from trifluoroacetic acid derivatives via phosphorus oxychloride or dichlorotriphenylphosphorane marked a milestone in accessing stable, electron-deficient imidoyl chlorides.

Significance in Organofluorine Chemistry Research

The CF₃ group in 2,2,2-trifluoro-N-phenylacetimidoyl chloride imparts unique electronic and steric properties:

  • Electron-withdrawing effect: The -CF₃ group (σₚ = 0.54) enhances electrophilicity at the imidoyl carbon, facilitating nucleophilic substitutions.
  • Metabolic stability: Fluorine's inductive effect improves resistance to enzymatic degradation, making derivatives valuable in drug design.
  • Stereoelectronic tuning: The anti-configuration predominates in trifluoroacetimidoyl chlorides, directing regioselectivity in cycloadditions.

This compound bridges traditional imidoyl chloride reactivity with modern fluorochemical applications, enabling access to trifluoromethylated heterocycles and glycosyl donors.

Evolution as a Key Synthetic Building Block

Key advancements in synthetic methodologies have solidified its role:

YearDevelopmentApplication
1993POCl₃-mediated synthesis from trifluoroacetamidesScalable production of imidoyl chlorides
2017Dichlorotriphenylphosphorane/Et₃N systemHigh-yield (61%) one-pot synthesis
2025Purification-free POCl₃/pyridine methodStreamlined glycosyl donor preparation

The compound’s versatility is exemplified in:

  • Nucleophilic substitutions: Chloride displacement by alcohols, amines, or thiols yields imidates, amidines, and thioimidates.
  • Cycloadditions: Participation in [3+2] reactions with azides or nitrile oxides to form trifluoromethylated triazoles.
  • Friedel-Crafts alkylation: Direct coupling with electron-rich aromatics without Lewis acid catalysts.

Current Research Landscape and Significance

Recent studies highlight its expanding applications:

  • Glycosylation chemistry: 2,2,2-Trifluoro-N-(2,4-dichlorophenyl)acetimidoyl chloride demonstrates superior stability for β-selective glycosyl donor synthesis.
  • Heterocycle synthesis: Metal-free annulations with hydrazines or carbonyl surrogates yield 1,2,4-triazoles and quinazolines.
  • Cross-coupling platforms: Pd-catalyzed reactions with arylboronic acids construct trifluoromethylated biaryls.

Emerging directions include photoredox-mediated C–H functionalization and enantioselective catalysis using chiral imidoyl chloride derivatives. With over 88 commercial suppliers (source), this compound remains indispensable in medicinal and materials chemistry.

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride

Dylan G M Smith, Spencer J Williams
PMID: 28822278   DOI: 10.1016/j.carres.2017.08.004

Abstract

N-Phenyltrifluoroacetimidoyl chloride (PTFAI-Cl) is a reagent widely used for the preparation of glycosyl N-phenyltrifluoroacetimidates. However, the most commonly applied method requires carbon tetrachloride, a hepatotoxic reagent that has been phased out under the Montreal Protocol. We report a new synthesis of N-phenyltrifluoroacetimidoyl chloride (PTFAI-Cl) using dichlorotriphenylphosphane and triethylamine.


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